D,L-Alanosine-15N2 is derived from the natural product L-alanosine, which is produced by the bacterium Streptomyces alanosinicus. This organism contains a specific gene cluster responsible for the biosynthesis of L-alanosine and its derivatives, including the incorporation of stable isotopes such as nitrogen-15 () into its structure .
D,L-Alanosine-15N2 can be classified as a stable isotope-labeled amino acid. It falls under the category of nitrogen-containing compounds, specifically amino acids, and is often used in metabolic studies due to its isotopic labeling, which allows for tracking in biological systems.
The synthesis of D,L-Alanosine-15N2 typically involves biosynthetic pathways encoded within the S. alanosinicus genome. The key steps include:
The biosynthesis involves a series of enzymatic reactions facilitated by non-ribosomal peptide synthetases (NRPS) and other enzymes that convert substrates into L-alanosine while incorporating from labeled sources .
The molecular structure of D,L-Alanosine-15N2 includes:
The molecular formula can be represented as with specific isotopic labeling indicating the presence of at designated positions within the molecule. Mass spectrometry data confirm the incorporation of , showing distinct mass shifts compared to unlabeled counterparts .
D,L-Alanosine-15N2 participates in various chemical reactions typical for amino acids, including:
The stability and reactivity of D,L-Alanosine-15N2 are influenced by its nitrogen content, which can affect reaction kinetics and mechanisms in biological systems. Studies using LC-MS have demonstrated how labeling can be tracked through metabolic pathways .
The mechanism through which D,L-Alanosine-15N2 exerts its effects involves:
Research has shown that D,L-Alanosine reduces oxygen consumption rates in cellular models, indicating its potential role in modulating metabolic activity .
Relevant analyses indicate that D,L-Alanosine-15N2 maintains stability during typical experimental procedures but may degrade under harsh conditions .
D,L-Alanosine-15N2 has several scientific applications:
The diazeniumdiolate-containing natural product L-alanosine is biosynthesized by Streptomyces alanosinicus ATCC 15710 via a specialized gene cluster (ala). This 13.5 kb genomic region encodes enzymes that collaboratively assemble the non-proteinogenic amino acid precursor L-2,3-diaminopropionic acid (L-Dap) and install the characteristic N-nitrosohydroxylamine (diazeniumdiolate) group. The pathway initiates with AlaA and AlaB homologs, which generate L-Dap from O-phospho-L-serine and L-glutamate using pyridoxal 5’-phosphate (PLP)-dependent catalysis [1].
The L-Dap intermediate is subsequently loaded onto a freestanding peptidyl carrier protein (PCP) domain (AlaL) via an adenylation enzyme (AlaC). This carrier-protein-mediated strategy is critical for handling unstable intermediates during N–N bond formation. The diazeniumdiolate installation involves a two-component flavin-dependent system: AlaD (predicted N-monooxygenase) and AlaH (flavin reductase) facilitate N-hydroxylation, while AlaI and AlaJ generate nitrite (NO₂⁻) from L-aspartate to supply the N-nitroso group. Notably, the ala cluster lacks homologs of known N–N bond-forming enzymes like SznF (streptozotocin) or HamC (fragin), suggesting a novel biochemical route for diazeniumdiolation [1].
Table 1: Key Enzymes in the L-Alanosine Biosynthetic Gene Cluster
Gene | Protein Function | Catalytic Role |
---|---|---|
alaA | L-Dap biosynthesis protein (SbnA homolog) | PLP-dependent ligation of O-phospho-L-serine/glutamate |
alaB | L-Dap biosynthesis protein (SbnB homolog) | Deamination to generate L-Dap |
alaC | Amino acid adenylation domain | Activation and loading of L-Dap onto PCP |
alaL | Peptidyl carrier protein (PCP) | Tethers biosynthetic intermediates |
alaD | Flavin-dependent N-monooxygenase | N-hydroxylation of L-Dap derivative |
alaI/J | Nitrite synthase system (CreE/CreD homologs) | Generates NO₂⁻ from L-aspartate |
alaH | Flavin reductase | Supplies reduced flavin to AlaD |
Chemical synthesis of D,L-Alanosine-15N₂ enables site-specific incorporation of heavy nitrogen isotopes for metabolic tracing. The synthetic route exploits the reactivity of diazonium intermediates to install the ¹⁵N-labeled diazeniumdiolate group. One approach involves:
Isotopic purity is maintained using 95–99% enriched Na¹⁵NO₂ (commercially sourced) and ¹⁵N-labeled ammonium salts. The process requires strict pH and temperature control to prevent isotopic dilution via exchange or decomposition. Recent optimizations employ solid-phase supports to isolate reactive intermediates, improving ¹⁵N incorporation to >95% at both nitrogen positions [6].
Table 2: Synthetic Approaches for D,L-Alanosine-15N₂
Method | Key Isotopic Inputs | Yield | Isotopic Purity | Advantages/Limitations |
---|---|---|---|---|
Solution-Phase | Na¹⁵NO₂ + ¹⁵N-α-amino-Dap | 40–50% | 90–95% | Scalable; moderate epimerization risk |
Solid-Phase Trapping | Na¹⁵NO₂ on resin-bound Dap derivative | 65–75% | 95–98% | Minimizes decomposition; costly setup |
Enzymatic Coupling | ¹⁵NO₂⁻ + L-Dap (enzymatic N-oxidation) | 30–40% | >98% | Stereospecific; low throughput |
The stereochemistry of alanosine critically determines its biological interactions:
Table 3: Biological Properties of Alanosine Enantiomers
Property | L-Alanosine-15N₂ | D-Alanosine-15N₂ |
---|---|---|
ADSS Inhibition (IC₅₀) | 0.8 ± 0.1 μM | >100 μM |
Cellular Uptake | Via LAT1 amino acid transporter | Passive diffusion (low efficiency) |
Metabolic Stability | Cleaved by L-amino acid oxidases | Resistant to enzymatic cleavage |
Application Focus | Targeting MTAP-deficient cancers | Isotopic tracer (non-bioactive) |
Compounds Mentioned: D,L-Alanosine-15N₂, L-Alanosine, D-2,3-diaminopropionic acid, O-phospho-L-serine, L-glutamate, Na¹⁵NO₂, streptozotocin, fragin, gramibactin.
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